Tantalum(V) butoxide

Descripción

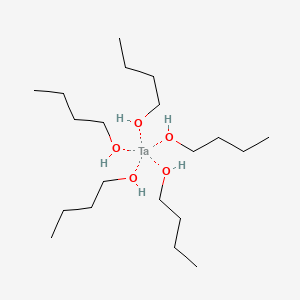

Tantalum(V) butoxide (Ta(OC₄H₉)₅) is a metal-organic compound classified as a metal alkoxide. It is a volatile liquid at room temperature, characterized by its high reactivity with moisture and oxygen. This compound is primarily used as a precursor in thin-film deposition techniques such as atomic layer deposition (ALD) and chemical vapor deposition (CVD) to produce tantalum oxide (Ta₂O₅) layers, which are critical in semiconductor devices, optical coatings, and dielectric applications . Its molecular structure consists of a central tantalum atom bonded to five butoxy (-OC₄H₉) groups, which influence its volatility and decomposition behavior during thermal processing .

Propiedades

IUPAC Name |

butan-1-ol;tantalum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C4H10O.Ta/c5*1-2-3-4-5;/h5*5H,2-4H2,1H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZMSIQWTGPSHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.[Ta] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H50O5Ta | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51094-78-1 | |

| Record name | 1-Butanol, tantalum(5+) salt (5:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum pentabutanolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Tantalum(V) butoxide can be synthesized through the reaction of tantalum pentachloride with butanol in the presence of a base. The reaction typically proceeds as follows:

TaCl5+5C4H9OH→Ta(OCH2CH2CH2CH3)5+5HCl

The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of high-purity tantalum pentachloride and butanol, and the reaction is conducted in a controlled environment to minimize contamination .

Types of Reactions:

Hydrolysis: this compound readily undergoes hydrolysis in the presence of water, forming tantalum oxide and butanol.

Ta(OCH2CH2CH2CH3)5+5H2O→Ta2O5+5C4H9OH

Alcoholysis: It can react with other alcohols to form mixed alkoxides.

Thermal Decomposition: Upon heating, this compound decomposes to form tantalum oxide and butanol.

Common Reagents and Conditions:

Reagents: Water, various alcohols.

Conditions: Anhydrous conditions for synthesis, controlled temperature for decomposition.

Major Products:

Hydrolysis: Tantalum oxide (Ta₂O₅) and butanol.

Alcoholysis: Mixed tantalum alkoxides.

Thermal Decomposition: Tantalum oxide and butanol.

Aplicaciones Científicas De Investigación

Synthesis of Tantalum Oxide Nanoparticles

Overview : Tantalum(V) butoxide is primarily utilized in the synthesis of tantalum oxide (Ta₂O₅) nanoparticles through sol-gel processes. This method involves hydrolysis and condensation reactions, resulting in a network of tantalum oxide that can be fine-tuned for various properties.

Key Findings :

- Nanoparticle Production : this compound reacts with chlorocarboxylic acids to form modified alkoxides that exhibit reduced susceptibility to hydrolysis. This modification enhances the properties of the resulting Ta₂O₅ nanoparticles, making them suitable for applications such as photocatalysis and drug delivery .

- Photocatalytic Efficiency : Studies have shown that Ta₂O₅ nanoparticles synthesized from tantalum alkoxides demonstrate efficient photocatalytic activity, particularly in degrading organic dyes like rhodamine B under UV light .

Thin Film Deposition

Overview : this compound serves as a precursor for thin film deposition techniques, including chemical vapor deposition (CVD) and atomic layer deposition (ALD). These techniques are essential for creating high-quality dielectric layers in electronic devices.

Applications :

- Dielectric Materials : The films produced from this compound exhibit excellent dielectric properties, making them ideal for use in capacitors and other electronic components .

- Optoelectronic Devices : Tantalum oxide films are also employed in optoelectronic devices due to their high refractive index and transparency in the visible spectrum .

Catalysis

Overview : Tantalum complexes, including this compound, have been explored as catalysts in various chemical reactions. Their ability to facilitate polymerization and oxidation processes is particularly noteworthy.

Case Studies :

- Polymerization Reactions : Research indicates that pentavalent tantalum complexes can act as effective catalysts for polymerization reactions, enhancing reaction rates and yields .

- Oxidation Catalysis : Tantalum complexes have been utilized in oxidation reactions, demonstrating significant catalytic activity that can be harnessed for synthesizing fine chemicals and pharmaceuticals .

Pharmaceutical Applications

Overview : The pharmaceutical industry has begun to explore the use of this compound as a potential intermediate in drug synthesis due to its unique chemical properties.

Potential Uses :

- Drug Delivery Systems : The biocompatibility of tantalum oxides makes them suitable candidates for drug delivery applications where controlled release is essential.

- Therapeutic Agents : Ongoing research is investigating the efficacy of tantalum-based compounds in targeted therapies, particularly in cancer treatment .

Mecanismo De Acción

The mechanism by which tantalum(V) butoxide exerts its effects is primarily through its ability to form tantalum oxide upon hydrolysis or thermal decomposition. Tantalum oxide is known for its high dielectric constant and biocompatibility, making it useful in various applications. The molecular targets and pathways involved include the formation of stable tantalum-oxygen bonds, which contribute to the compound’s stability and reactivity .

Comparación Con Compuestos Similares

Key Properties:

- Molecular Formula : C₂₀H₄₅O₅Ta

- Molecular Weight : ~546.5 g/mol (estimated based on ethoxide analogs)

- Physical State : Liquid (analogous to Ta(V) ethoxide, which is liquid with a boiling point starting at 21°C)

- Reactivity: Hydrolyzes readily in the presence of water, releasing butanol and forming Ta₂O₅.

Comparison with Similar Compounds

Tantalum(V) Oxide (Ta₂O₅)

- Structure & Properties :

- Applications :

- Key Difference :

- Ta₂O₅ is an inert ceramic , whereas Ta(V) butoxide is a reactive precursor requiring controlled handling.

Tantalum(V) Chloride (TaCl₅)

- Structure & Properties :

- Applications :

- Key Difference :

Tantalum(V) Ethoxide (Ta(OCH₂CH₃)₅)

- Structure & Properties :

- Applications :

- Key Difference :

Niobium(V) Ethoxide (Nb(OCH₂CH₃)₅)

- Comparison Point :

Data Tables

Table 1: Physical and Chemical Properties

Actividad Biológica

Tantalum(V) butoxide, with the chemical formula Ta(OC4H9)5, is a tantalum alkoxide that has garnered attention for its potential applications in various fields, including materials science and pharmaceuticals. This article explores the biological activity of this compound, focusing on its synthesis, properties, and implications in biological systems.

This compound is a pale yellow liquid with a molecular weight of 546.52 g/mol. It is primarily synthesized through the reaction of tantalum pentachloride with n-butanol, resulting in the formation of this alkoxide compound. The synthesis process is crucial as it influences the purity and reactivity of the compound, which are essential for its biological applications .

| Property | Value |

|---|---|

| Molecular Formula | C20H50O5Ta |

| Molecular Weight | 546.52 g/mol |

| Boiling Point | 217 °C (422.6 °F) |

| Appearance | Pale yellow liquid |

| Purity | 98%+ |

Cytotoxicity Studies

Research has indicated that this compound exhibits varying degrees of cytotoxicity across different cell lines. A study assessing its effects on tumor cell lines revealed that this compound can induce apoptosis in cancer cells, suggesting potential as an anticancer agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .

Case Study: Anticancer Activity

A specific case study investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure. The study utilized flow cytometry to analyze apoptosis markers, confirming that this compound triggers programmed cell death pathways in these cells .

Applications in Material Science

Beyond its biological implications, this compound serves as a precursor for various tantalum oxide materials used in electronics and optics. Its sol-gel processing capabilities allow for the creation of thin films and nanoparticles that exhibit unique optical and electronic properties. For instance, this compound has been employed in synthesizing NaTaO3 thin films, which have shown promise in photocatalytic applications .

Table 2: Applications of this compound

| Application | Description |

|---|---|

| Anticancer Agent | Induces apoptosis in cancer cell lines |

| Precursor for Thin Films | Used in sol-gel processes for NaTaO3 and TiO2 |

| Photocatalytic Materials | Enhances photocatalytic activity in various systems |

Safety and Toxicology

Despite its potential benefits, safety assessments are crucial. This compound is classified as hazardous due to its flammability and potential health risks upon exposure. Proper handling protocols must be established to mitigate risks associated with inhalation or skin contact .

Table 3: Safety Data for this compound

| Hazard Class | Description |

|---|---|

| Flammability | Flammable liquid |

| Health Risks | Irritation to eyes and skin |

| First Aid Measures | Rinse affected areas; seek medical help |

Q & A

Q. What are the key physicochemical properties of Tantalum(V) butoxide, and how do they influence its handling in laboratory settings?

this compound (C₂₀H₄₅O₅Ta) has a density of 1.31 g/mL at 25°C and is typically a liquid at room temperature. Its high molecular weight (546.52 g/mol) and sensitivity to moisture necessitate strict anhydrous handling protocols. The compound’s low flash point (if applicable) and reactivity with protic solvents require inert atmosphere storage (e.g., argon or nitrogen gloveboxes) to prevent hydrolysis .

Q. What methodologies are recommended for synthesizing and purifying this compound?

Synthesis typically involves reacting tantalum(V) chloride (TaCl₅) with excess n-butanol under reflux in an inert atmosphere. Purification is achieved via vacuum distillation to remove unreacted alcohol and byproducts. Characterization by NMR, FTIR, and elemental analysis ensures purity, with particular attention to residual chloride content, which can affect downstream applications .

Q. What safety protocols are critical when handling this compound?

Due to its flammability and potential for skin/eye corrosion, researchers must use explosion-proof equipment, wear nitrile gloves, and employ fume hoods. Immediate decontamination with water or ethanol is required for spills. First-aid measures include flushing eyes with water for ≥15 minutes and seeking medical attention for inhalation exposure .

Q. How should this compound be stored to ensure long-term stability?

Store in sealed, air-tight containers under inert gas (argon or nitrogen) at temperatures below 25°C. Avoid exposure to humidity, as hydrolysis generates tantalum oxides and butanol, which degrade its utility as a precursor .

Advanced Research Questions

Q. How can this compound be optimized as a precursor for atomic layer deposition (ALD) of Ta₂O₅ thin films?

Optimize deposition parameters such as substrate temperature (150–300°C), pulse duration, and co-reactants (e.g., H₂O or O₃). Monitor film uniformity and dielectric properties using ellipsometry and XPS. Adjust ligand steric effects by modifying the alkoxide chain length to balance volatility and thermal stability .

Q. What analytical techniques are most effective for studying the hydrolysis kinetics of this compound?

Use in-situ FTIR or Raman spectroscopy to track Ta-O-C bond cleavage and Ta₂O₅ formation. Quantify hydrolysis rates by measuring pH changes or conductivity in controlled humidity environments. Compare with computational models (DFT) to predict intermediate species .

Q. How does solvent choice influence the stability and reactivity of this compound in sol-gel processes?

Non-polar solvents (e.g., toluene) minimize premature hydrolysis, while polar aprotic solvents (e.g., THF) enhance solubility. Solvent dielectric constant impacts the gelation kinetics and pore structure of derived Ta₂O₅ materials. Validate via BET surface area analysis and TEM .

Q. What thermal decomposition pathways are observed in this compound under inert vs. oxidative atmospheres?

Thermogravimetric analysis (TGA) under argon reveals stepwise ligand loss (200–400°C), forming intermediate oxybutoxide species. In air, combustion generates Ta₂O₅ and CO₂. Pair with mass spectrometry (TGA-MS) to identify volatile byproducts and optimize calcination protocols .

Q. How do impurities in this compound affect the dielectric properties of derived Ta₂O₅ films?

Trace chloride or carbon residues increase leakage current in capacitors. Use XPS and SIMS to detect impurities. Purify via fractional distillation or recrystallization, and correlate purity with capacitance-voltage (C-V) and leakage current measurements .

Q. What strategies mitigate particle agglomeration during sol-gel synthesis of Ta₂O₅ nanoparticles using this compound?

Employ surfactants (e.g., CTAB) or steric stabilizers (e.g., PVP) to control nucleation. Adjust hydrolysis rate by adding acetic acid as a chelating agent. Characterize particle size distribution via DLS and HRTEM, and compare with colloidal stability models .

Data Contradiction Analysis

- Discrepancies in Reported Hydrolysis Rates : Variations in humidity levels and solvent purity across studies may explain conflicting kinetic data. Standardize experimental conditions (e.g., 50% RH, HPLC-grade solvents) and validate with control experiments .

- Inconsistent Dielectric Constants in Ta₂O₅ Films : Differences in ALD vs. sol-gel synthesis methods and post-annealing temperatures (e.g., 400°C vs. 600°C) affect crystallinity and oxygen vacancy density. Use XRD to correlate phase purity with electrical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.